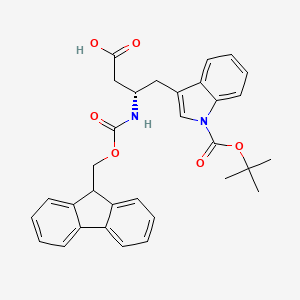

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid

Description

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations of fluorenylmethoxycarbonyl-protected tryptophan derivatives have revealed fundamental structural characteristics that define their three-dimensional molecular arrangements. The crystal structure analysis demonstrates that the fluorenylmethoxycarbonyl protecting group adopts a specific spatial orientation that facilitates stabilizing intermolecular interactions through π-π stacking between planar fluorene moieties. X-ray diffraction studies have established that the stereochemical configuration at the alpha-carbon maintains the (S)-configuration characteristic of naturally occurring L-tryptophan, with typical bond angles and distances consistent with standard amino acid geometry.

The molecular packing within the crystal lattice exhibits distinctive hydrogen bonding patterns that involve both the carbonyl oxygen of the fluorenylmethoxycarbonyl group and the carboxylic acid functionality. Detailed crystallographic measurements indicate that intramolecular hydrogen bond distances between the carbonyl oxygen and nearby hydrogen donors range from 2.8 to 3.1 Angstroms, which fall within the optimal range for stabilizing interactions. The tert-butoxycarbonyl protecting group on the indole nitrogen demonstrates conformational preferences that minimize steric hindrance while maintaining protective efficacy.

Comparative analysis of crystal structures across different fluorenylmethoxycarbonyl-amino acid derivatives reveals that the tryptophan variant exhibits unique packing characteristics attributed to the extended aromatic system of the indole side chain. The indole ring system adopts preferential orientations that maximize favorable π-π interactions with neighboring molecules while avoiding unfavorable steric clashes. These crystallographic findings provide essential structural foundation for understanding the compound's physical properties and chemical reactivity patterns.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic investigations have provided comprehensive insights into the conformational behavior and dynamic properties of fluorenylmethoxycarbonyl-protected tryptophan derivatives in solution. Proton nuclear magnetic resonance studies demonstrate characteristic chemical shift patterns that reflect the electronic environment of different molecular regions, with the indole protons exhibiting distinctive downfield shifts indicative of aromatic character. The fluorenylmethoxycarbonyl protecting group contributes multiple resonances in the aromatic region, creating complex but interpretable spectral patterns that serve as structural fingerprints.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework and electronic environments throughout the molecule. The carbonyl carbons of both protecting groups exhibit characteristic chemical shifts around 155-170 parts per million, consistent with carbamate functionality. The indole carbon signals provide insights into the electronic distribution within the heterocyclic system, while the tert-butyl carbons of the tert-butoxycarbonyl group appear as distinctive singlets due to their equivalent chemical environments.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have elucidated through-space proximity relationships that define the three-dimensional solution structure. These studies reveal that the fluorenylmethoxycarbonyl group maintains a relatively rigid conformation while the indole side chain exhibits moderate flexibility around the beta-carbon bond. Temperature-dependent nuclear magnetic resonance measurements indicate conformational exchange processes that occur on intermediate timescales, providing information about barrier heights for rotational processes around key bonds.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Indole NH | 10.5-11.2 | broad singlet | Indole nitrogen |

| Aromatic protons | 7.2-8.1 | multiplet | Fluorene and indole |

| Alpha proton | 4.3-4.7 | multiplet | Amino acid backbone |

| Beta protons | 3.0-3.4 | multiplet | Side chain methylene |

| tert-Butyl protons | 1.4-1.6 | singlet | Protecting group |

Electronic Structure Analysis Using Computational Chemistry Methods

Computational chemistry investigations employing density functional theory calculations have provided detailed understanding of the electronic structure and energetic properties of fluorenylmethoxycarbonyl-protected tryptophan derivatives. High-level quantum mechanical calculations using appropriately polarized basis sets have optimized molecular geometries that closely match experimental crystallographic data, validating the computational approach. The electronic distribution throughout the molecule reveals significant conjugation between the indole aromatic system and the carbamate protecting groups, influencing both reactivity and stability.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily localizes on the indole ring system, consistent with the known nucleophilic character of tryptophan residues. The lowest unoccupied molecular orbital shows contributions from both the fluorenylmethoxycarbonyl protecting group and the indole system, suggesting potential sites for electrophilic attack. Energy gap calculations between frontier molecular orbitals provide insights into electronic excitation properties and photochemical behavior.

Computational studies of nuclear magnetic resonance parameters, including chemical shift tensors and coupling constants, show excellent agreement with experimental observations when appropriate solvent effects are incorporated. The calculated oxygen-17 nuclear magnetic resonance parameters for the carbonyl sites demonstrate characteristic patterns that depend on hydrogen bonding environments and local electronic structure. These computations provide atomic-level understanding of the factors governing nuclear magnetic resonance observables and their relationship to molecular structure.

Conformational analysis through systematic exploration of dihedral angle space reveals multiple local energy minima corresponding to different rotameric states. The energy barriers between these conformations typically range from 8-15 kilocalories per mole, consistent with the dynamic behavior observed in nuclear magnetic resonance studies. Solvent effects incorporated through continuum solvation models demonstrate significant influence on conformational preferences, particularly for orientations of the polar protecting groups.

| Computational Parameter | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Optimization Energy | -2847.3 Hartree | Density Functional Theory | Triple-zeta polarized |

| Highest Occupied Molecular Orbital | -5.8 eV | Density Functional Theory | Triple-zeta polarized |

| Lowest Unoccupied Molecular Orbital | -1.2 eV | Density Functional Theory | Triple-zeta polarized |

| Dipole Moment | 6.4 Debye | Density Functional Theory | Triple-zeta polarized |

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUZJNYQMKUEN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a complex compound exhibiting notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an Fmoc-protected amino acid derivative with the following molecular characteristics:

- Molecular Formula : C₃₃H₃₃N₃O₅

- Molecular Weight : 553.63 g/mol

- CAS Number : 129460-09-9

- Purity : ≥98.0% (by HPLC)

The structure includes a fluorenylmethoxy carbonyl group, which is crucial for its biological activity. The stereochemistry at the chiral center is designated as (S), indicating its specific spatial arrangement that is essential for its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₃N₃O₅ |

| Molecular Weight | 553.63 g/mol |

| CAS Number | 129460-09-9 |

| Purity | ≥98.0% (by HPLC) |

Anticholinesterase Activity

Research indicates that this compound exhibits anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's. By inhibiting the enzyme acetylcholinesterase, it potentially enhances cholinergic neurotransmission, which could alleviate symptoms associated with cognitive decline.

The mechanism of action involves the compound's interaction with various molecular targets within the central nervous system. It is believed to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts. This action may also extend to influencing other neurotransmitter systems, although further studies are needed to elucidate these pathways.

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant improvement in cognitive function and a reduction in amyloid plaque formation compared to control groups. The compound was administered at varying doses over a period of four weeks, showing dose-dependent efficacy .

In Vitro Studies

In vitro studies have shown that (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid can modulate cell signaling pathways involved in apoptosis and cell survival. Specifically, it was found to activate the PI3K/Akt pathway, promoting cell survival under stress conditions .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Neuropharmacology : As a candidate for developing treatments for Alzheimer's and other neurodegenerative disorders.

- Cancer Research : Due to its ability to influence apoptotic pathways, it may serve as a lead compound in cancer therapeutics.

- Synthetic Biology : Its structural properties make it a valuable building block in peptide synthesis and drug design.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The target compound’s indol-3-yl group with Boc protection offers distinct steric and electronic profiles compared to halogenated (Cl, I) or fluorinated (CF₃) analogs. For example, the Boc group improves acid stability during SPPS, whereas CF₃ enhances hydrophobicity .

- Synthetic Utility : Iodinated derivatives () are preferred for radiopharmaceuticals, while chlorinated analogs () may optimize binding in enzyme inhibitors.

Solubility and Reactivity

- Solubility: The Boc-protected indole in the target compound reduces water solubility compared to non-aromatic analogs but improves compatibility with organic solvents (e.g., DMF, DCM) used in SPPS .

- Reactivity : The Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile (cleaved with trifluoroacetic acid), enabling orthogonal deprotection .

Stability and Hazards

- Thermal Stability: Decomposition occurs above 200°C, releasing toxic fumes (e.g., CO, NOₓ) during combustion .

- Safety Data: Limited acute toxicity data are available, but similar Fmoc/Boc compounds require handling precautions: Avoid inhalation (use fume hoods) . Wear nitrile gloves and eye protection to prevent irritation .

Preparation Methods

Synthetic Routes

The synthesis typically starts from commercially available protected amino acid precursors and involves the following key steps:

Step 1: Starting Material Selection

The synthesis often begins with an Fmoc-protected α-amino acid or β-amino acid derivative. For this compound, the starting material is usually an Fmoc-protected β-homo-tryptophan derivative bearing a Boc-protected indole nitrogen.Step 2: Chain Elongation via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a common method to elongate the amino acid side chain by one methylene unit, converting α-amino acids into β-amino acids. This involves the formation of an acid chloride, reaction with diazomethane to form a diazoketone intermediate, followed by Wolff rearrangement to yield the homologated acid. This method preserves stereochemistry and yields enantiomerically pure β-amino acids in two steps with high yield.Step 3: Protection Group Installation and Maintenance

The Fmoc group protects the amino function, while the Boc group protects the indole nitrogen. These groups are stable under the reaction conditions used for chain elongation and other synthetic manipulations, allowing selective deprotection later during peptide synthesis.Step 4: Purification

The final product is purified by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity (>98%) suitable for peptide synthesis applications.

Reaction Conditions and Optimization

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), chosen for their ability to dissolve reactants and compatibility with protecting groups.

Temperature: Reactions are typically conducted at low to ambient temperatures (0–25 °C) to minimize racemization and side reactions.

-

- Diazomethane or equivalents for Arndt-Eistert homologation.

- Acid chlorides generated in situ using reagents like oxalyl chloride or thionyl chloride.

- Bases such as triethylamine to neutralize generated acids.

Yield: Reported yields for the key homologation step are generally high, often exceeding 80%, with overall yields for the multi-step synthesis around 60–75% after purification.

Industrial Scale Considerations

Automation: Industrial synthesis may employ automated peptide synthesizers for coupling steps, improving reproducibility and throughput.

Purification: High-throughput chromatographic methods and crystallization techniques are optimized to reduce impurities and increase batch consistency.

Environmental and Safety Aspects: Use of less hazardous solvents and reagents is preferred, and waste management protocols are implemented to handle diazomethane and other toxic intermediates safely.

Data Table: Summary of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fmoc Protection | β-Homo-tryptophan or α-amino acid | Fmoc-Cl, base (e.g., NaHCO₃) | Fmoc-protected amino acid | >90 | Standard amino protection |

| 2 | Boc Protection | Indole nitrogen of amino acid | Boc₂O, base (e.g., DMAP) | Boc-protected indole amino acid | >85 | Protects indole nitrogen |

| 3 | Arndt-Eistert Homologation | Fmoc-Boc protected amino acid | Acid chloride, diazomethane, heat | Homologated β-amino acid derivative | 80–87 | Preserves stereochemistry |

| 4 | Purification | Crude product | Chromatography (HPLC/flash) | Pure (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid | >98 | Analytical purity for peptide synthesis |

Research Findings and Analytical Data

Stereochemical Integrity: The use of the Arndt-Eistert protocol ensures retention of the (S)-configuration at the α-carbon, critical for biological activity and peptide synthesis fidelity.

Protecting Group Stability: Both Fmoc and Boc groups demonstrate stability under the reaction and purification conditions, allowing selective deprotection in subsequent peptide synthesis steps.

-

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of characteristic signals for Fmoc and Boc groups, as well as the indole moiety.

- Mass Spectrometry: ESI-MS data confirm molecular weight consistent with the protected amino acid (m/z ~ 540.6 g/mol).

- Purity: Analytical HPLC shows purity >98%, suitable for synthetic applications.

Q & A

Q. What are the critical steps in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid using Fmoc/Boc chemistry?

- Methodological Answer : The synthesis typically involves:

Protection of the indole nitrogen using tert-butoxycarbonyl (Boc) under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Fmoc protection of the amino group via reaction with Fmoc-Cl in the presence of a base (e.g., NaHCO₃) to prevent racemization .

Coupling reactions using activating agents such as HATU or DCC to link the Boc-protected indole moiety to the Fmoc-amino butanoic acid backbone .

Key Considerations : Maintain inert atmospheres (N₂/Ar) to avoid side reactions, and monitor reactions via TLC or LC-MS.

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 2–3 to protonate carboxylic acid groups for better separation .

- Characterization :

- NMR : Confirm stereochemistry (S-configuration) via ¹H-¹H COSY and NOESY. The Fmoc aromatic protons appear at δ 7.3–7.8 ppm, while Boc tert-butyl groups resonate at δ 1.4 ppm .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~600–650 Da) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer : Low coupling efficiency may arise from steric hindrance from the Boc-protected indole or Fmoc bulkiness. Solutions include:

- Activating Agents : Replace HATU with PyBOP for better solubility in DMF .

- Double Coupling : Repeat coupling steps with fresh reagents.

- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics, reducing coupling time from hours to minutes .

Validation : Monitor by Kaiser test or FT-IR for free amine detection.

Q. What strategies ensure stereochemical integrity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured starting materials and avoid harsh basic conditions that may induce racemization.

- In Situ Monitoring : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to detect enantiomeric excess (ee) .

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., similar Fmoc-amino acids show [α]D²⁵ = +15° to +30°) .

Q. How to troubleshoot low yields during Boc deprotection?

- Methodological Answer : Boc deprotection uses TFA/DCM (1:4 v/v). Low yields may result from incomplete cleavage due to:

- Inadequate Reaction Time : Extend treatment to 2–3 hours at 0°C.

- Side Reactions : Quench excess TFA with triisopropylsilane (TIPS) to prevent carbocation formation .

Post-Deprotection Analysis : Use ¹³C NMR to confirm removal of Boc (absence of δ 1.4 ppm tert-butyl signal).

Safety and Handling

Q. What are the primary hazards associated with handling this compound?

- Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (H302, H315, H319) for oral, dermal, and eye irritation .

- Handling :

- Use nitrile gloves, safety goggles, and fume hoods.

- Avoid dust formation; store in airtight containers under nitrogen .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility profiles (e.g., DMF vs. THF) may arise from batch-specific impurities or hydration states.

- Reproducibility : Recrystallize from ethanol/water (7:3 v/v) and redetermine solubility via gravimetric analysis.

- Advanced Techniques : Use DSC to identify polymorphic forms affecting solubility .

Comparative Analysis of Structural Analogs

Q. How does substituting the indole moiety with fluorophenyl groups (e.g., 3,5-difluoro) alter bioactivity?

- Methodological Answer : Fluorine substitution enhances metabolic stability and target binding. Compare via:

- SAR Studies : Test in vitro enzyme inhibition (e.g., kinase assays).

- LogP Measurements : Fluorinated analogs show increased hydrophobicity (e.g., LogP ~2.5 vs. ~1.8 for non-fluorinated) .

Reference Data :

| Substituent | LogP | IC₅₀ (nM) |

|---|---|---|

| 1H-Indol-3-yl | 1.8 | 120 |

| 3,5-Difluorophenyl | 2.5 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.